(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide
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Overview
Description
(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide is an organic compound with a complex structure, featuring a bromophenyl group, a cyano group, and a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-(2-methylpropoxy)benzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.
Amidation: The resulting nitrile is then subjected to amidation with an appropriate amine, such as 2-bromoaniline, under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the double bond to a single bond.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It may be used as a probe to study biological pathways or as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromophenyl groups could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide: Similar structure but with a chlorine atom instead of bromine.
(E)-N-(2-fluorophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide can significantly influence its reactivity and interactions compared to its chlorine or fluorine analogs
Properties
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-14(2)13-25-17-9-7-15(8-10-17)11-16(12-22)20(24)23-19-6-4-3-5-18(19)21/h3-11,14H,13H2,1-2H3,(H,23,24)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWHTTZFRDAGA-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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